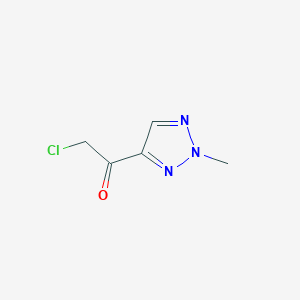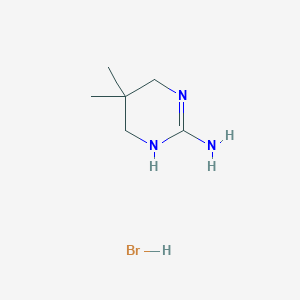
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride
Overview
Description
“Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride” is a chemical compound with the IUPAC name “methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride”. It has a molecular weight of 305.8 . The compound is typically stored at room temperature and is available in a solid, powder form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride” is1S/C17H19NO2.ClH/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13,18H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
“Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 305.8 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Structural Studies
The compound has been explored for its potential in various synthesis and structural studies. For instance, it is involved in the synthesis of amino acid ester isocyanates, which are crucial intermediates in pharmaceutical and organic chemistry due to their versatility in forming urea, urethane, and carbamate bonds. These compounds have applications in the development of pharmaceuticals and polymers. In one study, methyl (S)-2-isocyanato-3-phenylpropanoate was synthesized from L-Phenylalanine methyl ester hydrochloride, highlighting its role in creating esters of substituted monobasic acids, isocyanates, and isonitriles through acylation and dehydrohalogenation processes (Tsai et al., 2003).
Another aspect of research focuses on the structural analysis of amino amides derived from 2-(aminomethyl)benzimidazole and α-amino acids, where compounds were synthesized via condensation. These studies provide insights into the hydrogen bond interactions and supramolecular structures, which are essential for designing drugs with targeted properties (Avila-Montiel et al., 2015).
Catalytic Studies
Research has also explored the catalytic properties of related compounds. For instance, phenylpropanolamine hydrochloride, a derivative, has been studied for its kinetic and mechanistic aspects in oxidative cleavage reactions catalyzed by ruthenium (III). These studies contribute to understanding the mechanisms of drug metabolism and degradation, potentially leading to the development of more stable and effective pharmaceutical compounds (Mohana & Prasad, 2008).
Pharmaceutical Synthesis
The compound plays a role in the chemoenzymatic synthesis of pharmaceuticals, such as the C-13 side chain analogues of paclitaxel (Taxol) and docetaxel (Taxotere). The reduction of methyl 3-chloro-2-oxo-3-phenylpropanoate to produce syn- and anti-3-chloro-2-hydroxy-3-phenylpropanoates, which are pivotal in the synthesis of these anticancer drugs, showcases the compound's importance in developing therapeutic agents (Hamamoto et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
methyl 2-amino-2-benzyl-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFGAVLMISRQMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-benzyl-3-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![Dimethyl[2-(4-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1434829.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
![tert-Butyl 3-cyano-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1434831.png)


![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)


![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)

